molecular formula C17H23NO B15257584 4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one

4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15257584
M. Wt: 257.37 g/mol
InChI Key: WXFIBVSSXOYZSA-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro[4.4]nonane core and a phenyl group substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine.

    Substitution Reaction: The phenyl group substituted with a propan-2-yl group can be introduced through a substitution reaction using a suitable reagent, such as an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one: Unique due to its spirocyclic structure and specific substitution pattern.

    4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.5]decane-1-one: Similar structure but with a different spirocyclic core.

    4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.3]octane-1-one: Another similar compound with a different spirocyclic core.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C17H23NO/c1-12(2)13-5-7-14(8-6-13)15-11-18-16(19)17(15)9-3-4-10-17/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19)

InChI Key

WXFIBVSSXOYZSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNC(=O)C23CCCC3

Origin of Product

United States

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